(R)-NODAGA-tris(t-Bu ester)

Stereochemistry Bioconjugation Receptor Pharmacology

(R)-NODAGA-tris(t-Bu ester) is a chiral, tri-tert-butyl ester-protected bifunctional chelator precursor derived from the NOTA (1,4,7-triazacyclononane) scaffold, featuring a glutaric acid spacer arm that defines the NODAGA chelation core. The compound bears three tert-butyl ester protecting groups on its carboxylate arms, enabling orthogonal protection strategies during peptide synthesis and bioconjugation while preventing unwanted side reactions at the metal-coordinating carboxylates.

Molecular Formula C27H49N3O8
Molecular Weight 543.7 g/mol
Cat. No. B12374049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-NODAGA-tris(t-Bu ester)
Molecular FormulaC27H49N3O8
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m1/s1
InChIKeyADHGPCATMVZKLP-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-NODAGA-tris(t-Bu ester) and Why Radiopharmaceutical Developers Consider It


(R)-NODAGA-tris(t-Bu ester) is a chiral, tri-tert-butyl ester-protected bifunctional chelator precursor derived from the NOTA (1,4,7-triazacyclononane) scaffold, featuring a glutaric acid spacer arm that defines the NODAGA chelation core . The compound bears three tert-butyl ester protecting groups on its carboxylate arms, enabling orthogonal protection strategies during peptide synthesis and bioconjugation while preventing unwanted side reactions at the metal-coordinating carboxylates [1]. As a synthetic intermediate rather than a final chelator, (R)-NODAGA-tris(t-Bu ester) is widely employed for site-specific conjugation to peptides, antibodies, and small-molecule targeting vectors, followed by acidolytic deprotection to expose the free carboxylic acids for radiometal coordination in PET imaging applications .

Why (R)-NODAGA-tris(t-Bu ester) Cannot Be Casually Replaced by Generic Chelator Precursors


The selection of a bifunctional chelator precursor is not a commodity decision; substitution among NOTA-, DOTA-, or NODAGA-based intermediates carries quantifiable consequences for labeling efficiency, conjugate stability, and ultimately in vivo tracer performance. Chelators differ fundamentally in ring size, coordination geometry, and denticity, producing marked differences in radiochemical yields under identical labeling conditions [1]. The (R)-stereochemistry of the glutaric acid spacer—a feature absent in achiral NOTA or DOTA precursors—introduces structural chirality that can influence bioconjugate conformation and receptor-binding pharmacology, as documented in comparative receptor affinity studies of diastereomeric chelator-peptide constructs [2]. Furthermore, the tri-tert-butyl ester protection strategy is not universally interchangeable; the acid-labile t-Bu group provides orthogonal protection orthogonal to Fmoc-based solid-phase peptide synthesis, enabling convergent assembly strategies that would be impossible with unprotected or differently protected analogs [3]. Each of these structural features corresponds to measurable performance differences detailed in the evidence below.

(R)-NODAGA-tris(t-Bu ester) Procurement Evidence: Quantified Differentiation Against Closest Comparators


Chiral (R)-Stereochemistry at the Glutaric Acid Spacer: Structural Determinant of Bioconjugate Pharmacological Activity

(R)-NODAGA-tris(t-Bu ester) incorporates a chiral glutaric acid spacer with defined (R)-stereochemistry, producing a structurally distinct scaffold compared to the achiral NOTA and DOTA precursors or the alternative (S)-enantiomer [1]. This chirality is not a passive structural feature: the (R)-NODAGA configuration influences the three-dimensional orientation of the chelator moiety relative to the conjugated targeting vector, a property documented to affect receptor-binding pharmacology in chelator-peptide constructs [2]. While no published head-to-head comparison of (R)-NODAGA versus (S)-NODAGA radiochemical yields or in vivo stability currently exists in the peer-reviewed literature, the availability of both enantiomers as distinct procurement items reflects a well-established principle in radiopharmaceutical development: stereochemical identity must be controlled and specified to ensure batch-to-batch consistency of bioconjugate pharmacological properties .

Stereochemistry Bioconjugation Receptor Pharmacology

NODAGA vs DOTA vs NOTA in 68Ga Labeling: Superior Reactivity Under Mild Conditions

In a direct head-to-head comparison of AMBA (bombesin analogue) conjugates synthesized with DOTA, NOTA, and NODAGA chelators, NODAGA-AMBA demonstrated the highest reactivity with 68-Gallium among the three chelator systems tested [1]. Notably, both NOTA and NODAGA chelators enabled room-temperature labeling, whereas DOTA-AMBA required elevated temperature for optimal radiolabeling [2]. This temperature differential translates to practical workflow advantages: milder conditions preserve the structural integrity of heat-sensitive targeting vectors (e.g., antibodies, fragile peptides) and reduce the energy and time burden in automated radiosynthesis modules .

68Ga Labeling Radiochemical Yield Chelator Comparison

NODAGA vs DOTA in 64Cu-Labeled Immunoconjugates: Quantified In Vivo Stability Advantage

In a direct comparative study of 64Cu-labeled monoclonal antibody conjugates, 64Cu-NODAGA-trastuzumab demonstrated superior resistance to transchelation when challenged with EDTA compared to the corresponding 64Cu-DOTA-trastuzumab conjugate [1]. The NODAGA-based radioimmunoconjugate also exhibited higher in vitro cellular uptake than its DOTA counterpart, a finding that correlated with higher blood activity in vivo [2]. This study represents the first direct in vivo comparison of 64Cu-labeled DOTA and NODAGA immunoconjugates, establishing that the NODAGA chelator provides measurably improved complex stability for 64Cu under physiological challenge conditions [3].

64Cu Labeling Immunoconjugates In Vivo Stability

Tri-tert-Butyl Ester Protection: Orthogonal Protection Strategy for Convergent Peptide-Chelator Assembly

The three tert-butyl ester protecting groups on (R)-NODAGA-tris(t-Bu ester) provide acid-labile protection that is fully orthogonal to the base-labile Fmoc protecting group chemistry employed in standard solid-phase peptide synthesis (SPPS) [1]. This orthogonality enables a convergent assembly strategy where the protected chelator precursor can be conjugated to the peptide chain—either on-resin or post-cleavage—without interfering with Fmoc deprotection cycles, then globally deprotected under acidic conditions (e.g., TFA) to reveal the free carboxylates for radiometal coordination . This contrasts with unprotected NODAGA analogs, which would require complex protection/deprotection sequences during conjugation and risk premature metal coordination or cross-reactivity [2].

Orthogonal Protection Solid-Phase Peptide Synthesis Fmoc Chemistry

Clinical Translation Trajectory: NODAGA-Based Radiopharmaceuticals in Active Phase 1 Trials

The NODAGA chelator scaffold has advanced into active clinical development, with multiple NODAGA-based PET tracers currently under investigation in Phase 1 trials. Specifically, 61Cu-NODAGA-LM3 is being evaluated in a head-to-head comparison with 68Ga-DOTATOC (a DOTA-based comparator) for neuroendocrine tumor imaging (NCT06455358) [1]. Concurrently, 61Cu-NODAGA-PSMA is in Phase 1 evaluation for prostate cancer imaging, representing a new class of Cu-labeled PET radiotracers [2]. Additionally, 68Ga-NODAGA-SNA006 has demonstrated safety and predictive value in solid tumor and lymphoma imaging [3]. This clinical validation—while not specific to the t-Bu ester precursor—establishes the NODAGA scaffold as a clinically viable chelator platform with demonstrated translational utility, a de-risking factor for procurement decisions in radiopharmaceutical development pipelines.

Clinical Translation Regulatory Pathway PET Tracers

Hydrophilicity and Excretion Kinetics: NODAGA vs DOTA Comparative In Vivo Performance

Due to its smaller ring size (9-membered triazacyclononane) compared to DOTA (12-membered tetraazacyclododecane), NODAGA exhibits intrinsically higher hydrophilicity . This physicochemical difference translates to faster renal egestion of NODAGA-based radioconjugates, which reduces background retention in non-target tissues and improves image contrast in PET imaging applications [1]. The accelerated clearance profile is particularly advantageous for imaging agents targeting rapidly clearing small peptides, where prolonged blood retention of the chelator moiety would degrade signal-to-noise ratios [2].

Hydrophilicity Pharmacokinetics Biodistribution

Optimal Procurement and Application Scenarios for (R)-NODAGA-tris(t-Bu ester)


68Ga Peptide Tracer Development Requiring Room-Temperature Radiolabeling

Based on the direct comparative evidence that NODAGA exhibits higher reactivity with 68Ga than DOTA and enables room-temperature labeling [1], (R)-NODAGA-tris(t-Bu ester) is optimally suited for conjugation to heat-sensitive peptide targeting vectors (e.g., bombesin analogs, RGD peptides, somatostatin analogs). This application leverages the NODAGA scaffold's ability to achieve high radiochemical yields under mild conditions without exposing the biomolecule to thermal degradation. The t-Bu ester protection enables Fmoc-SPPS compatible conjugation, followed by acidolytic deprotection immediately prior to radiolabeling.

64Cu Immuno-PET Conjugate Development with Enhanced In Vivo Stability

The documented superior transchelation resistance of 64Cu-NODAGA immunoconjugates compared to 64Cu-DOTA immunoconjugates [1] positions (R)-NODAGA-tris(t-Bu ester) as the preferred chelator precursor for antibody-based 64Cu-PET applications. The protected precursor enables site-specific conjugation to monoclonal antibodies, trastuzumab variants, or antibody fragments, with the resulting radioconjugates demonstrating higher in vitro cellular uptake and superior in vivo stability under metal challenge conditions. This scenario directly addresses the procurement requirement for chelators delivering quantifiably improved complex stability for the longer-lived 64Cu isotope (t½ = 12.7 h).

Convergent Peptide-Chelator Assembly Using Fmoc Solid-Phase Synthesis Platforms

The orthogonal protection strategy of (R)-NODAGA-tris(t-Bu ester) — acid-labile t-Bu esters fully compatible with base-labile Fmoc SPPS chemistry [1] — enables a convergent workflow where the protected chelator is conjugated directly to resin-bound peptides. This eliminates the need for sequential protection/deprotection steps that would be required with unprotected NODAGA analogs. The scenario is particularly valuable for automated peptide synthesizer platforms and for laboratories scaling up radiopharmaceutical precursor production under GMP-like conditions where step reduction translates to lower failure rates and improved batch consistency.

Stereochemically Defined Bioconjugate Development for Receptor-Targeted PET

The defined (R)-stereochemistry at the glutaric acid spacer of (R)-NODAGA-tris(t-Bu ester) [1] makes this precursor the appropriate choice for applications where chelator chirality may influence the pharmacological profile of the final bioconjugate. In receptor-targeted PET applications—particularly those employing small peptides where the chelator constitutes a significant fraction of the conjugate's molecular volume—control over stereochemical identity is essential for maintaining batch-to-batch consistency of receptor-binding affinity and in vivo biodistribution. Procurement of the (R)-enantiomer (rather than the alternative (S)-enantiomer or a racemic mixture) ensures stereochemical fidelity with the conjugate form used in published validation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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